

physical and chemical properties of 5,6-Dimethylpyridin-2-amine

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Compound of Interest

Compound Name: 5,6-Dimethylpyridin-2-amine

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An In-depth Technical Guide to **5,6-Dimethylpyridin-2-amine**

Introduction

5,6-Dimethylpyridin-2-amine (CAS No. 57963-08-3) is a substituted pyridine derivative that serves as a crucial and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and two methyl substituents on the pyridine core, makes it a valuable precursor for the construction of complex heterocyclic systems. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **5,6-Dimethylpyridin-2-amine**, alongside practical insights into its synthesis, reactivity, and applications.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. **5,6-Dimethylpyridin-2-amine** is registered under several synonyms, reflecting its common use in various research contexts.

- IUPAC Name: **5,6-dimethylpyridin-2-amine**
- Synonyms: 2-Amino-5,6-dimethylpyridine, 6-Amino-2,3-dimethylpyridine, 6-Amino-2,3-lutidine, (5,6-dimethyl-2-pyridyl)amine[1][2]

- CAS Number: 57963-08-3[1][2][3]
- Molecular Formula: C₇H₁₀N₂[1][3]
- Molecular Weight: 122.17 g/mol [1][3]

The structure consists of a pyridine ring substituted at the 2-position with an amino group and at the 5- and 6-positions with methyl groups.

Caption: 2D structure of **5,6-Dimethylpyridin-2-amine**.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its handling, storage, and application in reactions. **5,6-Dimethylpyridin-2-amine** is typically supplied as a solid, though its low melting point is a key characteristic.

Property	Value	Reference(s)
Appearance	Light-yellow to yellow powder or crystals; low-melting solid	[1]
Boiling Point	231.8 °C at 760 mmHg	[1]
Melting Point	Not definitively reported; described as a "low-melting solid"	[1]
Density	1.039 g/cm ³	[1]
Solubility	Soluble in Chloroform, Dichloromethane	[1]
Vapor Pressure	0.0611 mmHg at 25 °C	[1]
Refractive Index	1.564	[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dry place	[1]

Predicted Spectroscopic Profile

While published spectra for **5,6-Dimethylpyridin-2-amine** are not widely available, its spectroscopic characteristics can be reliably predicted based on its structure and data from close isomers. This predictive analysis is vital for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative:

- **Aromatic Protons:** Two signals are expected in the aromatic region (δ 6.0-7.5 ppm). The proton at C3 will appear as a doublet, coupled to the proton at C4. The proton at C4 will appear as a doublet, coupled to the proton at C3.
- **Amino Protons (-NH₂):** A broad singlet is anticipated, typically in the range of δ 4.0-5.5 ppm. Its chemical shift can be highly variable depending on solvent and concentration.
- **Methyl Protons (-CH₃):** Two distinct singlets are expected for the non-equivalent methyl groups at C5 and C6, likely appearing in the δ 2.0-2.5 ppm range.

¹³C NMR Spectroscopy

The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum:

- **Aromatic Carbons:** Five signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) will be the most downfield, followed by the other ring carbons.
- **Methyl Carbons:** Two signals will appear in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

- **N-H Stretching:** Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

- C-H Stretching: Signals just below 3000 cm^{-1} for the methyl groups and just above 3000 cm^{-1} for the aromatic C-H bonds.
- C=C and C=N Stretching: A series of absorptions in the $1400\text{-}1650\text{ cm}^{-1}$ region are characteristic of the pyridine ring vibrations.
- N-H Bending: A band around $1600\text{-}1640\text{ cm}^{-1}$ is expected for the scissoring vibration of the amino group.

Mass Spectrometry

In mass spectrometry (Electron Ionization), the compound is expected to show:

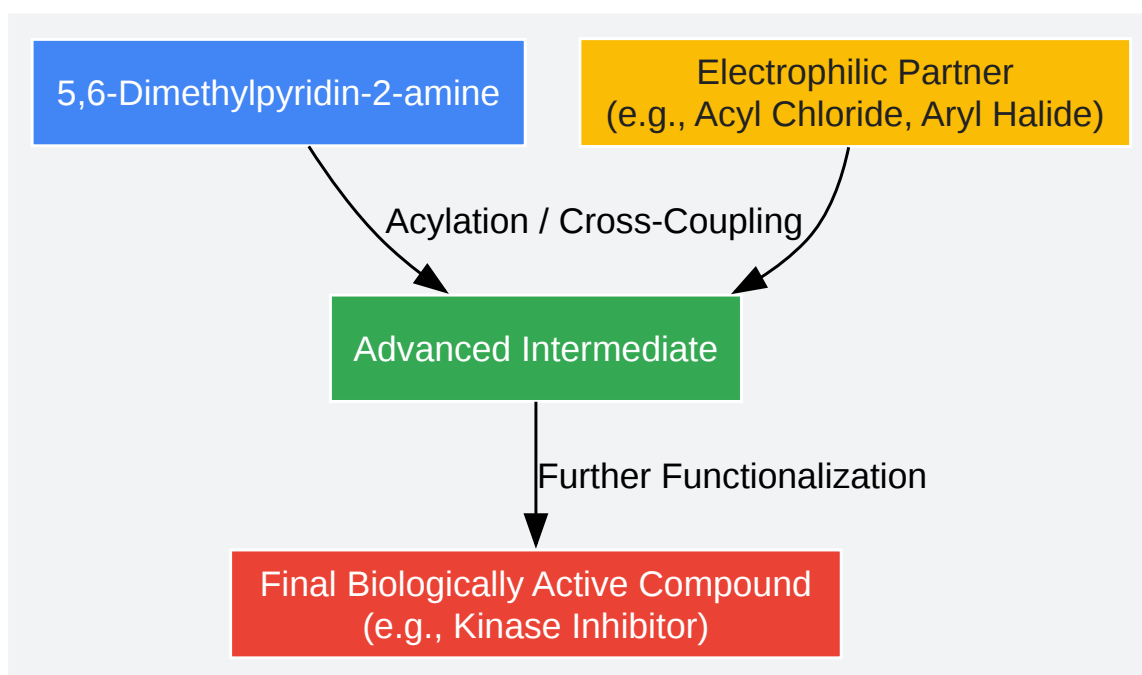
- Molecular Ion (M^+): A strong peak at $m/z = 122$, corresponding to the molecular weight of the compound.
- Key Fragments: A significant fragment at $m/z = 107$, resulting from the loss of a methyl group ($[M-15]^+$), which is a common fragmentation pathway for methylated aromatic compounds.

Chemical Reactivity and Applications in Drug Development

The utility of **5,6-Dimethylpyridin-2-amine** stems from the reactivity of its two key functional moieties: the exocyclic amino group and the pyridine ring nitrogen.

The amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. It is also a key handle for forming amides, sulfonamides, and ureas, which are prevalent structures in pharmaceuticals. The pyridine nitrogen, being basic, can be protonated or coordinated to metal centers.

This compound is a known intermediate in the synthesis of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.^[4] Furthermore, its scaffold is used to access more complex heterocyclic systems that are evaluated as kinase inhibitors, receptor antagonists, and other biologically active agents.^[5] For instance, related aminopyridine structures are central to the design of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.



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Caption: Role as a synthetic building block.

Representative Synthetic Protocol: Copper-Catalyzed Amination

While several synthetic routes exist, a modern and reliable method for preparing aminopyridines involves the copper-catalyzed amination of a corresponding halopyridine. This approach offers good yields and functional group tolerance. The following is a representative protocol adapted from established methodologies.[6]

Objective: To synthesize **5,6-Dimethylpyridin-2-amine** from 2-Bromo-5,6-dimethylpyridine.

Materials:

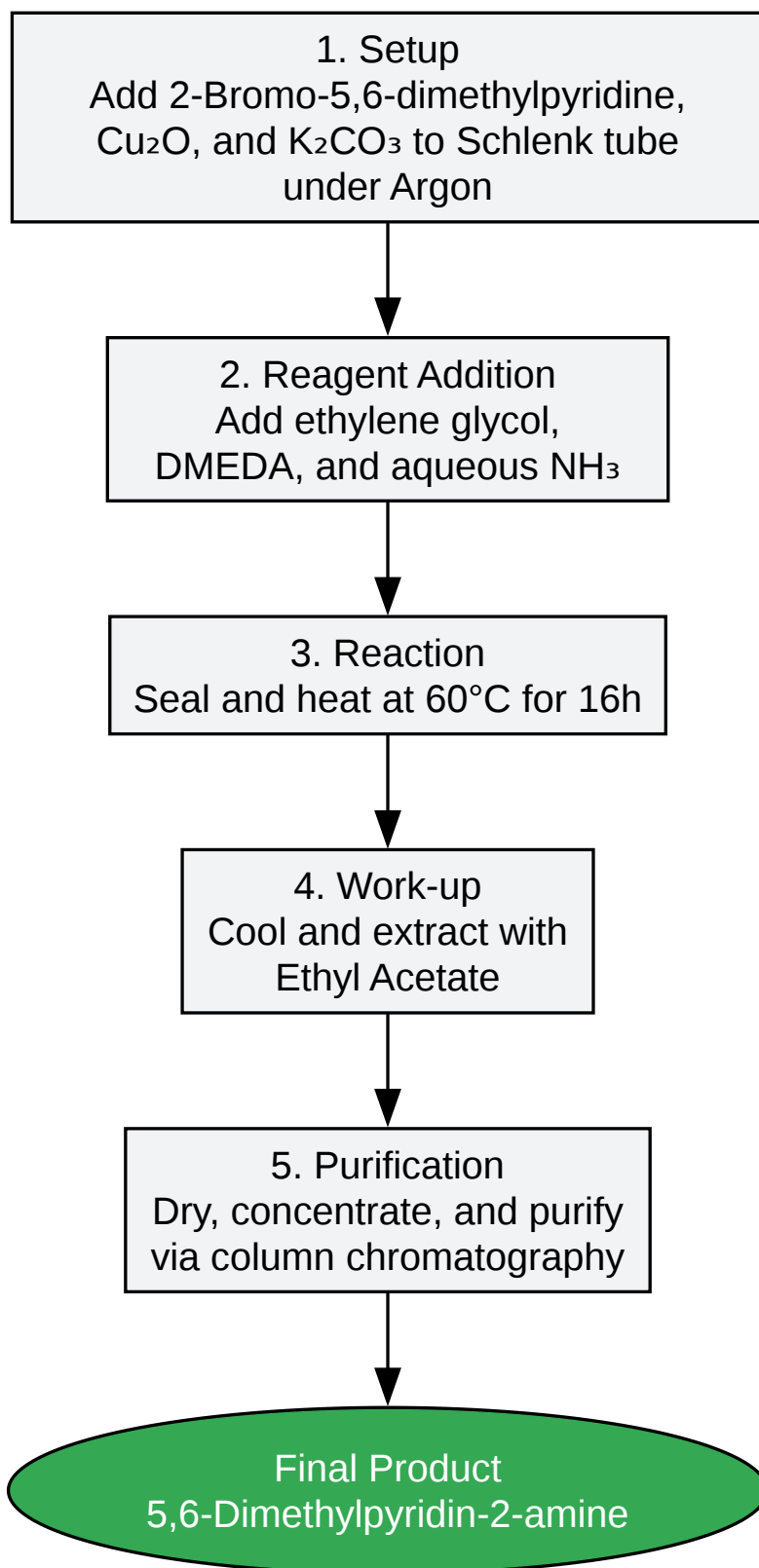
- 2-Bromo-5,6-dimethylpyridine

- Copper(I) oxide (Cu_2O)
- Aqueous Ammonia (28% solution)
- Potassium Carbonate (K_2CO_3)
- N,N'-Dimethylethylenediamine (DMEDA)
- Ethylene glycol
- Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Schlenk tube and argon supply

Procedure:

- **Reaction Setup:** Under an argon atmosphere, add Cu_2O (5 mol%), K_2CO_3 (20 mol%), and 2-Bromo-5,6-dimethylpyridine (1.0 equiv) to a Schlenk tube.
- **Solvent and Reagents:** Add ethylene glycol as the solvent, followed by the ligand DMEDA (10 mol%).
- **Ammonia Addition:** Add aqueous ammonia (20 equiv.). The use of a large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.
- **Reaction Conditions:** Seal the Schlenk tube and stir the reaction mixture at 60 °C for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 mL). The organic layers are combined.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Final Product: Purify the resulting crude product by silica gel column chromatography to afford pure **5,6-Dimethylpyridin-2-amine**.



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Caption: Workflow for copper-catalyzed amination.

Safety and Handling

As a bioactive chemical intermediate, **5,6-Dimethylpyridin-2-amine** requires careful handling in a laboratory setting.

- Hazard Classification:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

5,6-Dimethylpyridin-2-amine is a foundational building block whose value is defined by its straightforward incorporation into larger, more complex molecular architectures. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use in research and development. While some experimental data points like a precise melting point remain elusive in public literature, its characteristics can be reliably predicted, enabling its confident application in the synthesis of novel compounds with potential therapeutic value. Adherence to strict safety protocols is mandatory when handling this compound.

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